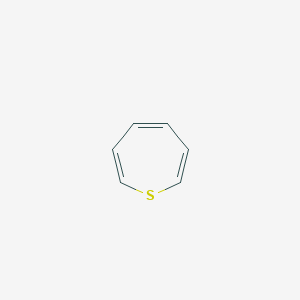

Thiepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiepine, also known as thiatropilidene, is an unsaturated seven-membered heterocyclic compound consisting of six carbon atoms and one sulfur atom. The parent compound, with the chemical formula C6H6S, is unstable and predicted to be antiaromatic. Bulky derivatives of this compound have been isolated and shown by X-ray crystallography to have a nonplanar C6S ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiepine can be synthesized through various methods, including elimination reactions, enol fixation, ring expansion, and condensation reactions. For instance, the valence isomerization of the 3-thiatricyclo[4.1.0.02’7]heptene skeleton is one such method . Another approach involves the rearrangement via carbene intermediates .

Industrial Production Methods: Industrial production of this compound and its derivatives often involves stabilizing the this compound skeleton through complexation with transition metals. For example, this compound-iron tricarbonyl complexes have been used to stabilize the thermally labile parent this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thiepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pummerer reaction, for example, has been successfully applied to the synthesis of novel thiepins starting from 4,5-dihydro derivatives .

Common Reagents and Conditions: Common reagents used in this compound reactions include sulfurizing agents like phosphorus pentasulfide and catalysts such as palladium complexes. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent decomposition .

Major Products: Major products formed from this compound reactions include benzothiepines and dibenzothiepines, which have applications in medicinal chemistry .

Applications De Recherche Scientifique

Thiepine and its derivatives have been extensively studied for their applications in various fields:

Chemistry: this compound derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: this compound derivatives have shown antimicrobial activity against various bacterial and fungal strains .

Medicine: Dibenzothiepin derivatives have been investigated for their potential as antiviral agents, particularly against dengue virus .

Industry: this compound-based compounds are used in the development of organic semiconductors and optoelectronic devices .

Mécanisme D'action

The mechanism of action of thiepine involves the stabilization of its antiaromatic ring through complexation with transition metals. Computational studies suggest that this compound would eliminate a sulfur atom to form benzene, with the intermediate being the bicyclic thianorcaradiene . In medicinal applications, this compound derivatives act by inhibiting viral replication or exhibiting antimicrobial properties through interactions with specific molecular targets .

Comparaison Avec Des Composés Similaires

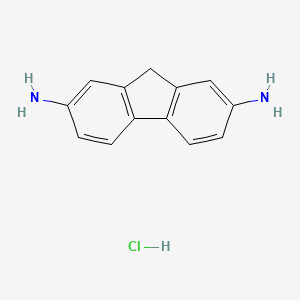

- 1H-azepine (X = NH)

- Oxepin (X = O)

- Benzothiepines

- Dibenzothiepines

Comparison: Thiepine is unique due to its seven-membered ring structure with a sulfur atom, which imparts distinct chemical and physical properties. Compared to oxepin and azepine, this compound exhibits greater thermal instability and a higher tendency to undergo sulfur extrusion reactions . Benzothiepines and dibenzothiepines, on the other hand, have fused benzene rings that enhance their stability and broaden their applications in medicinal chemistry .

This compound’s unique structure and reactivity make it a valuable compound in both scientific research and industrial applications. Its derivatives continue to be explored for their potential in various fields, from medicine to materials science.

Propriétés

Numéro CAS |

291-72-5 |

|---|---|

Formule moléculaire |

C6H6S |

Poids moléculaire |

110.18 g/mol |

Nom IUPAC |

thiepine |

InChI |

InChI=1S/C6H6S/c1-2-4-6-7-5-3-1/h1-6H |

Clé InChI |

BISQTCXKVNCDDA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=CSC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)